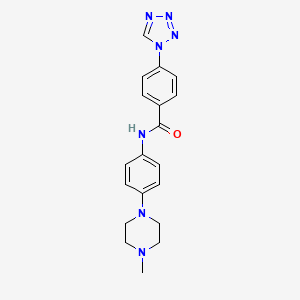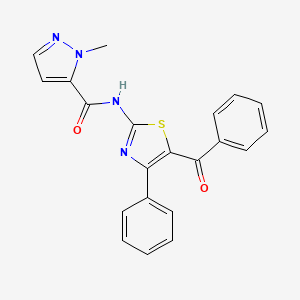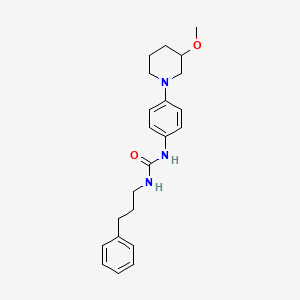![molecular formula C30H34N4O3 B2472786 5-(4-(bencil(etil)amino)fenil)-1,3,8,8-tetrametil-7,8,9,10-tetrahidropirimid[4,5-b]quinolina-2,4,6(1H,3H,5H)-triona CAS No. 868144-08-5](/img/new.no-structure.jpg)
5-(4-(bencil(etil)amino)fenil)-1,3,8,8-tetrametil-7,8,9,10-tetrahidropirimid[4,5-b]quinolina-2,4,6(1H,3H,5H)-triona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-(benzyl(ethyl)amino)phenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione is a useful research compound. Its molecular formula is C30H34N4O3 and its molecular weight is 498.627. The purity is usually 95%.
BenchChem offers high-quality 5-(4-(benzyl(ethyl)amino)phenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-(benzyl(ethyl)amino)phenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Función del compuesto: Este compuesto sirve como un reactivo organoboro en reacciones de acoplamiento SM. Sus condiciones de reacción suaves y tolerancia a los grupos funcionales lo hacen ampliamente aplicable .
- Importancia: Estos andamios encuentran aplicaciones en la ingeniería de tejidos y la medicina regenerativa .
- Función del compuesto: Contribuye a la síntesis de quinazolin-4(1H)-onas, que son bloques de construcción versátiles .
- Ejemplo: Se puede utilizar para sintetizar derivados de indolizidina con buena diastereoselectividad .
Reactivos de Acoplamiento Suzuki–Miyaura
Formación de andamios biocompatibles
Síntesis de quinazolin-4(1H)-ona
Protodesboronación en síntesis orgánica
Formación de oxazoloquinolona
Estas aplicaciones resaltan la versatilidad e impacto de este intrigante compuesto en varios dominios científicos. Los investigadores continúan explorando su potencial en contextos novedosos, lo que lo convierte en un área de estudio emocionante. 🌟
Propiedades
Número CAS |
868144-08-5 |
|---|---|
Fórmula molecular |
C30H34N4O3 |
Peso molecular |
498.627 |
Nombre IUPAC |
5-[4-[benzyl(ethyl)amino]phenyl]-1,3,8,8-tetramethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione |
InChI |
InChI=1S/C30H34N4O3/c1-6-34(18-19-10-8-7-9-11-19)21-14-12-20(13-15-21)24-25-22(16-30(2,3)17-23(25)35)31-27-26(24)28(36)33(5)29(37)32(27)4/h7-15,24,31H,6,16-18H2,1-5H3 |
Clave InChI |
DCOQHIGWBMNLNO-UHFFFAOYSA-N |
SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C3C4=C(CC(CC4=O)(C)C)NC5=C3C(=O)N(C(=O)N5C)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(4-Methylpiperidin-1-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2472710.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride](/img/structure/B2472713.png)
![4,5-dimethyl-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2472714.png)






